molecular formula C12H10F3NO3 B1459702 methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate CAS No. 1616502-86-3

methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate

Cat. No.: B1459702
CAS No.: 1616502-86-3
M. Wt: 273.21 g/mol
InChI Key: MUFOOLJMHJIMPN-YHYXMXQVSA-N
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Description

Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C12H10F3NO3 and its molecular weight is 273.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

Research by Selič et al. (1997) demonstrates the use of related methyl 2-acetamido enoates in the synthesis of heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones. This illustrates the compound's utility in constructing complex organic frameworks, potentially applicable in drug development and material sciences Selič, L., Grdadolnik, S., & Stanovnik, B. (1997). Helvetica Chimica Acta.

Crystallographic Studies

Johnson et al. (2006) conducted a structural analysis of a similar compound, showcasing its solid-state configuration and interactions. This kind of research is crucial for understanding molecular conformations and designing molecules with desired physical and chemical properties Johnson, J. E., Canseco, D. C., Dolliver, D., Rowe, J., & Fronczek, F. (2006). Journal of Chemical Crystallography.

Synthesis of β-Lactams

Buchholz and Hoffmann (1991) utilized related methyl 2-acetamido propenoates for the regioselective synthesis of N-substituted β-lactams, highlighting their importance in pharmaceutical synthesis, particularly for antibiotic development Buchholz, R., & Hoffmann, H. (1991). Helvetica Chimica Acta.

Nonlinear Optical Materials

Ding et al. (2010) explored the synthesis of compounds with potential applications in nonlinear optical materials, indicating the role of related methyl enoates in developing functional materials for electronic and photonic technologies Ding, W.-Y., Cao, W., Yao, Y., & Zhu, Z. (2010). Chinese Journal of Chemistry.

Molecular Interactions and Crystal Packing

Zhang et al. (2011) investigated the crystal packing of related compounds, emphasizing the significance of non-covalent interactions in molecular assembly. This research contributes to the understanding of molecular solids and their properties Zhang, Z., Wu, Y., & Zhang, G. (2011). CrystEngComm.

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-5H,1-2H3,(H,16,17)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFOOLJMHJIMPN-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC(=C1F)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=C(C=CC(=C1F)F)F)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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